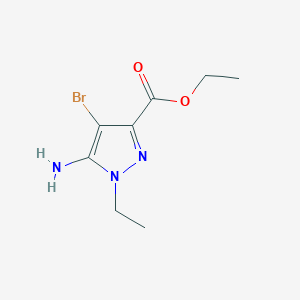
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is an organic compound with the molecular formula C14H8BrFNO2 It is a derivative of benzonitrile, characterized by the presence of a bromo group, a formyl group, and a fluorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with 2-bromo-5-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and maintain the quality of the product.
化学反応の分析
Types of Reactions
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzoic acid.
Reduction: 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(4-Bromo-3-formylphenoxy)benzonitrile
- 4-(4-Bromo-3-formylphenoxy)benzaldehyde
- 3-(4-Bromo-3-formylphenoxy)benzonitrile
Uniqueness
3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromo, formyl, and fluorine groups provides a distinct set of properties that differentiate it from other similar compounds .
特性
分子式 |
C14H7BrFNO2 |
|---|---|
分子量 |
320.11 g/mol |
IUPAC名 |
3-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile |
InChI |
InChI=1S/C14H7BrFNO2/c15-14-2-1-12(5-10(14)8-18)19-13-4-9(7-17)3-11(16)6-13/h1-6,8H |
InChIキー |
BUVYTCFMFSVCLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C#N)F)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)



![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)




